molecular formula C11H14N2O B184215 (2-Aminophenyl)(pyrrolidin-1-yl)methanone CAS No. 52745-20-7

(2-Aminophenyl)(pyrrolidin-1-yl)methanone

Cat. No. B184215
CAS RN: 52745-20-7
M. Wt: 190.24 g/mol
InChI Key: AAHCONIDGZPHOL-UHFFFAOYSA-N
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Description

“(2-Aminophenyl)(pyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C11H14N2O . It belongs to the class of compounds known as pyrrolidines . This compound is used for research purposes .


Synthesis Analysis

The synthesis of this compound involves the reaction of isatoic anhydride with pyrrolidine in N,N-dimethyl-formamide at ambient temperature for 2 hours . Another method involves the use of dmap in N,N-dimethyl-formamide at 0 - 20℃ for 10 hours .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The structure also includes an aminophenyl group .


Chemical Reactions Analysis

The chemical reactivity of this compound is influenced by the pyrrolidine ring and its derivatives . The pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 190.24 g/mol . The compound should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

  • Synthesis and Biological Screening : Organotin(IV) complexes derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone thiosemicarbazone were synthesized, showing promising antibacterial activities and potential as drugs (Singh, Singh, & Bhanuka, 2016).

  • Innovative Synthesis Methods : A novel and environmentally friendly synthesis of (2-aminophenyl)(naphthalen-2-yl)methanone derivatives was developed using UV light-induced intramolecular rearrangement, showcasing a high atom efficiency and broad substrate scope (Jing et al., 2018).

  • Pharmaceutical Research : (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone derivatives were synthesized and evaluated as anticonvulsant agents. One derivative showed high potency and a protective index much higher than the reference drug phenytoin (Malik & Khan, 2014).

  • Spectroscopic Properties Study : The effects of structure and environment on the spectroscopic properties of certain methanone derivatives were explored. This study provided insights into their fluorescence properties and potential applications in material sciences (Al-Ansari, 2016).

  • Crystal and Molecular Structure Analysis : The crystal and molecular structures of various methanone compounds were analyzed, contributing to the understanding of their chemical and physical properties (Lakshminarayana et al., 2009).

  • Chemical Synthesis and Characterization : Novel compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone were synthesized and characterized, offering potential for further exploration in chemical and pharmaceutical research (Shahana & Yardily, 2020).

  • DFT and Docking Studies : Density Functional Theory (DFT) and molecular docking studies on methanone derivatives provided insights into their antibacterial activity and molecular interactions, useful for drug design (Shahana & Yardily, 2020).

  • Novel Drug Delivery Research : Research on the development of precipitation-resistant solution formulations for poorly water-soluble compounds, such as certain methanone derivatives, has been conducted to improve their in vivo exposure (Burton et al., 2012).

Future Directions

The pyrrolidine ring, a key feature of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Future research may focus on designing new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

(2-aminophenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-10-6-2-1-5-9(10)11(14)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHCONIDGZPHOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351905
Record name (2-Aminophenyl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24782821
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(2-Aminophenyl)(pyrrolidin-1-yl)methanone

CAS RN

52745-20-7
Record name (2-Aminophenyl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

17.5 g isatoic anhydride and 2.66 g 4-dimethylaminopyridine are combined in 500 ml tetrahydrofuran. 9.32 g of pyrrolidine is added and the mixture is heated at reflux overnight. The mixture is concentrated in vacuo, the residue taken into ethyl acetate and the organic solution washed with citric acid solution, water and brine and dried over magnesium sulfate. The solution is filtered, evaporated and the residue triturated in ether/hexane (1:5) to give N-(2-aminobenzoyl)pyrrolidine, m.p. 79°-81° C.
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
9.32 g
Type
reactant
Reaction Step Two
Quantity
2.66 g
Type
catalyst
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 2-aminobenzoic acid (5.0 g, 36.5 mol) in tetrahydrofuran (50 mL) was added N,N′-carbonyldiimidazole (6.5 g, 40.1 mol) at 25° C., the resulting mixture was stirred for 1 hour at this temperature. Then pyrrolidine (3.5 g, 40.1 mmol) was added and the mixture was stirred overnight. The solvent was removed under the reduced pressure and the residue was washed with water and extracted with dichloromethane, the organic phase was dried over anhydrous sodium sulfate, concentrated to afford the product (2-aminophenyl)(pyrrolidin-1-yl)methanone (5.4 g, yield 66%), which was used for the next step without further purification. 1H NMR (400 MHz, CDCl3) δ ppm 7.12-7.21 (m, 2H), 6.66-6.71 (m, 2H), 4.62 (br s, 2H), 3.63 (br s, 2H), 3.47 (br s, 2H), 1.87-1.94 (m, 4H).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N′-carbonyldiimidazole
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Pyrrolidine (2.46 g, 34.6 mmol) was added dropwise to isatoic anhydride (3.76 g, 23.05 mmol) in tetrahydrofuran (25 mL) at room temperature. The solution was stirred at room temperature for 1.5 hours under a nitrogen atmosphere. The volatiles were removed by evaporation under reduced pressure. The residue was slurried in toluene (50 mL) and the volatiles were removed by evaporation under reduced pressure (2×). The residue was dissolved in hot toluene, then allowed to cool to room temperature. The solution was placed in a freezer for 16 hours to produce a precipitate. The precipitate was filtered and dried to give 3.05 g of crude 1-(2-aminobenzoyl)-pyrrolidine. The crude material (2.65 g) was purified by column chromatography over silica gel using 5-20% ethyl acetate in hexanes. The best fractions were combined and the volatiles were removed by evaporation under reduced pressure. The residue was taken up in dichloromethane (50 mL) and washed with 0.5N sodium hydroxide solution (2×25 mL), washed with saturated sodium chloride solution, dried over sodium sulfate, filtered and the filtrate was concentrated under reduced pressure to yield 1.35 g of 1-(2-aminobenzoyl)pyrrolidine.
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
3.76 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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